molecular formula C23H38O2 B12556038 Tricos-16-ene-2,4-diyne-1,18-diol CAS No. 183899-25-4

Tricos-16-ene-2,4-diyne-1,18-diol

Cat. No.: B12556038
CAS No.: 183899-25-4
M. Wt: 346.5 g/mol
InChI Key: AHAVQGWVJACJDF-UHFFFAOYSA-N
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Description

Tricos-16-ene-2,4-diyne-1,18-diol: is a chemical compound with the molecular formula C23H38O2 It is characterized by the presence of a long hydrocarbon chain with multiple bonds, including a double bond and two triple bonds, as well as two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-16-ene-2,4-diyne-1,18-diol typically involves multi-step organic reactions. One common approach is the coupling of alkyne precursors followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The hydroxylation step may involve the use of oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tricos-16-ene-2,4-diyne-1,18-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halides, ethers.

Scientific Research Applications

Tricos-16-ene-2,4-diyne-1,18-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tricos-16-ene-2,4-diyne-1,18-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the multiple bonds in the hydrocarbon chain can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexadeca-2,4-diyne-1,16-diol
  • Octadeca-2,4-diyne-1,18-diol
  • Eicosa-2,4-diyne-1,20-diol

Uniqueness

Tricos-16-ene-2,4-diyne-1,18-diol is unique due to its specific chain length and the presence of both double and triple bonds, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

183899-25-4

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

tricos-16-en-2,4-diyne-1,18-diol

InChI

InChI=1S/C23H38O2/c1-2-3-17-20-23(25)21-18-15-13-11-9-7-5-4-6-8-10-12-14-16-19-22-24/h18,21,23-25H,2-11,13,15,17,20,22H2,1H3

InChI Key

AHAVQGWVJACJDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CCCCCCCCCCCC#CC#CCO)O

Origin of Product

United States

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